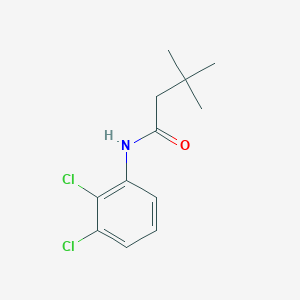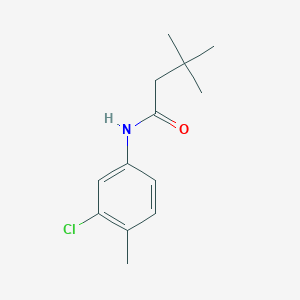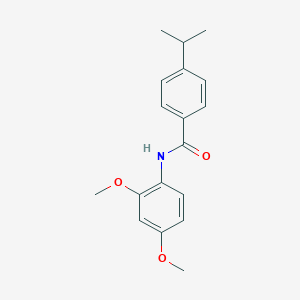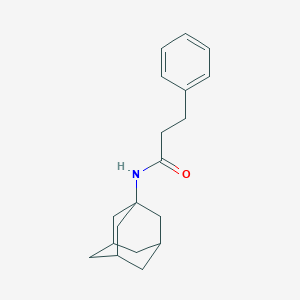
3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 73-6691 and is a selective inhibitor of soluble guanylate cyclase (sGC).
作用機序
The mechanism of action of 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide is through its selective inhibition of sGC. sGC is an enzyme that plays a crucial role in the regulation of vascular tone and blood pressure. By inhibiting sGC, BAY 73-6691 increases the levels of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide are mainly related to its effect on sGC. This compound has shown to improve pulmonary vascular resistance and cardiac output in patients with pulmonary hypertension. Additionally, it has also been studied for its potential use in treating erectile dysfunction by improving blood flow to the penis.
実験室実験の利点と制限
One of the significant advantages of using 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide in lab experiments is its specificity towards sGC. This compound is a selective inhibitor of sGC, which reduces the risk of off-target effects. However, the limitations of using BAY 73-6691 include its low solubility and potential toxicity at higher concentrations.
将来の方向性
There are several potential future directions for the research on 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide. One of the significant areas of research is in the development of more effective and efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to explore the potential applications of this compound in treating other cardiovascular diseases and disorders. Furthermore, the potential use of BAY 73-6691 in combination with other drugs for improved efficacy and reduced toxicity should also be investigated.
合成法
The synthesis of 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide involves the reaction of 4-ethoxyaniline with 3-(2-ethoxyethoxy)benzoyl chloride in the presence of a base. The final product is obtained by purification through column chromatography. The yield of the synthesis process is approximately 50%.
科学的研究の応用
3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide has potential applications in various scientific research fields. One of the significant areas of research is in the treatment of cardiovascular diseases. This compound has shown promising results in treating pulmonary hypertension, heart failure, and other cardiovascular diseases. Additionally, it has also been studied for its potential use in treating erectile dysfunction.
特性
製品名 |
3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide |
|---|---|
分子式 |
C19H23NO4 |
分子量 |
329.4 g/mol |
IUPAC名 |
3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C19H23NO4/c1-3-22-12-13-24-18-7-5-6-15(14-18)19(21)20-16-8-10-17(11-9-16)23-4-2/h5-11,14H,3-4,12-13H2,1-2H3,(H,20,21) |
InChIキー |
RTPCXGKZUZSHEC-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC |
正規SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253278.png)
![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)


![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)